molecular formula C18H17Cl2N5OS B12149382 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide

Cat. No.: B12149382
M. Wt: 422.3 g/mol
InChI Key: VEWJKQJZOMOWCT-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a sulfanyl group, and chlorinated phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with the triazole intermediate.

    Attachment of Chlorinated Phenyl Groups: The chlorinated phenyl groups are attached through electrophilic aromatic substitution reactions, often using chlorinated benzene derivatives.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the chlorinated phenyl groups, potentially altering the compound’s biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorinated phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydride or alkyl halides can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives and dechlorinated phenyl compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is investigated for its potential as an enzyme inhibitor or receptor modulator. Its triazole ring and chlorinated phenyl groups are known to interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. It may exhibit antimicrobial, antifungal, or anticancer activities, although further research is needed to confirm these effects.

Industry

In industrial applications, the compound can be used as a precursor for the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. The chlorinated phenyl groups may interact with cell membranes or receptors, modulating their function. The sulfanyl group can form covalent bonds with biological molecules, altering their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chlorophenyl)acetamide
  • 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4,6-dimethylphenyl)acetamide
  • 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide lies in its specific combination of functional groups. The presence of both chlorinated phenyl groups and the triazole ring provides a unique set of chemical and biological properties that distinguish it from similar compounds. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H17Cl2N5OS

Molecular Weight

422.3 g/mol

IUPAC Name

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-chloro-4,6-dimethylphenyl)acetamide

InChI

InChI=1S/C18H17Cl2N5OS/c1-10-7-11(2)16(14(20)8-10)22-15(26)9-27-18-24-23-17(25(18)21)12-5-3-4-6-13(12)19/h3-8H,9,21H2,1-2H3,(H,22,26)

InChI Key

VEWJKQJZOMOWCT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl)C

Origin of Product

United States

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